molecular formula C33H46O4 B12451636 Benzyl 3-hydroxy-6-ethylidene-7-keto-5-cholan-24-oate

Benzyl 3-hydroxy-6-ethylidene-7-keto-5-cholan-24-oate

Cat. No.: B12451636
M. Wt: 506.7 g/mol
InChI Key: JKCADEBSFFPQJB-AOVRQMAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (4R)-4-[(1R,3aS,3bS,5E,5aR,7R,9aR,9bS,11aR)-5-ethylidene-7-hydroxy-9a,11a-dimethyl-4-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4R)-4-[(1R,3aS,3bS,5E,5aR,7R,9aR,9bS,11aR)-5-ethylidene-7-hydroxy-9a,11a-dimethyl-4-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4R)-4-[(1R,3aS,3bS,5E,5aR,7R,9aR,9bS,11aR)-5-ethylidene-7-hydroxy-9a,11a-dimethyl-4-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Benzyl (4R)-4-[(1R,3aS,3bS,5E,5aR,7R,9aR,9bS,11aR)-5-ethylidene-7-hydroxy-9a,11a-dimethyl-4-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl (4R)-4-[(1R,3aS,3bS,5E,5aR,7R,9aR,9bS,11aR)-5-ethylidene-7-hydroxy-9a,11a-dimethyl-4-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-[(1R,3aS,3bS,5S,5aR,7R,9aR,9bS,11aR)-5,7-dihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]butanoic acid
  • (1R,3aS,3bS,5R,5aR,7S,9aR,9bS,11aR)-5,5a-dibromo-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-hexadecahydro-1H-cyclopenta[a]phenanthren-7-ol

Uniqueness

Benzyl (4R)-4-[(1R,3aS,3bS,5E,5aR,7R,9aR,9bS,11aR)-5-ethylidene-7-hydroxy-9a,11a-dimethyl-4-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique combination of functional groups and stereochemistry makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C33H46O4

Molecular Weight

506.7 g/mol

IUPAC Name

benzyl (4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C33H46O4/c1-5-24-28-19-23(34)15-17-33(28,4)27-16-18-32(3)25(12-13-26(32)30(27)31(24)36)21(2)11-14-29(35)37-20-22-9-7-6-8-10-22/h5-10,21,23,25-28,30,34H,11-20H2,1-4H3/t21-,23-,25-,26+,27+,28+,30+,32-,33-/m1/s1

InChI Key

JKCADEBSFFPQJB-AOVRQMAQSA-N

Isomeric SMILES

CC=C1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC5=CC=CC=C5)C)C)O

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)C)O

Origin of Product

United States

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